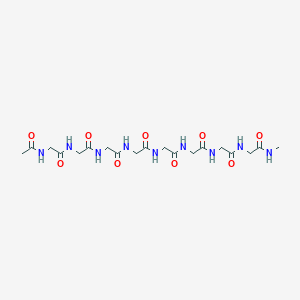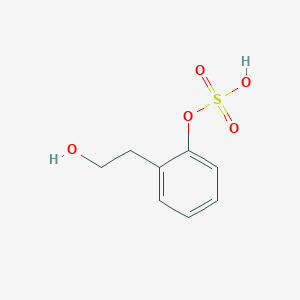
2-(2-Hydroxyethyl)phenyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrogenosulfato de 2-(2-hidroxietil)fenilo es un compuesto orgánico con la fórmula molecular C8H10O5S. Pertenece a la clase de fenilsulfatos, que son compuestos que contienen un grupo ácido sulfúrico conjugado a un grupo fenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de hidrogenosulfato de 2-(2-hidroxietil)fenilo generalmente implica la reacción de 2-(2-hidroxietil)fenol con ácido sulfúrico. Las condiciones de reacción a menudo incluyen temperaturas controladas y el uso de solventes para facilitar la reacción. El proceso se puede resumir de la siguiente manera:
Material de Partida: 2-(2-hidroxietil)fenol
Reactivo: Ácido sulfúrico
Condiciones: Temperatura controlada, solvente (p. ej., ácido acético)
Métodos de Producción Industrial
En entornos industriales, la producción de hidrogenosulfato de 2-(2-hidroxietil)fenilo puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
El hidrogenosulfato de 2-(2-hidroxietil)fenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo sulfato se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo hidrogenosulfato se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El hidrogenosulfato de 2-(2-hidroxietil)fenilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la producción de otros compuestos.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como aditivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del hidrogenosulfato de 2-(2-hidroxietil)fenilo implica su interacción con objetivos moleculares y vías. Los efectos del compuesto están mediados a través de sus grupos funcionales, que pueden participar en diversas reacciones químicas. Los grupos hidroxilo y sulfato juegan un papel crucial en su reactividad e interacciones con otras moléculas .
Comparación Con Compuestos Similares
Compuestos Similares
- Hidrogenosulfato de 4-(2-hidroxietil)fenilo
- Hidrogenosulfato de 2-hidroxi-2-feniletilo
- Hidrogenosulfato de fenilo
Unicidad
El hidrogenosulfato de 2-(2-hidroxietil)fenilo es único debido a su disposición estructural específica, que confiere propiedades químicas y reactividad distintas. Su combinación de grupos hidroxilo y sulfato lo hace versátil para diversas aplicaciones, diferenciándolo de otros compuestos similares .
Propiedades
Número CAS |
500301-70-2 |
|---|---|
Fórmula molecular |
C8H10O5S |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
[2-(2-hydroxyethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C8H10O5S/c9-6-5-7-3-1-2-4-8(7)13-14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12) |
Clave InChI |
YSUPYJPCFRZHTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCO)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
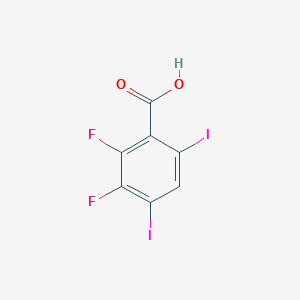
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)
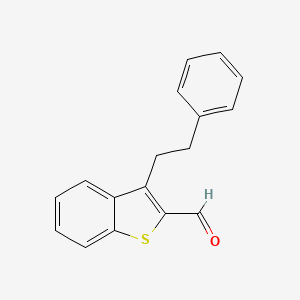
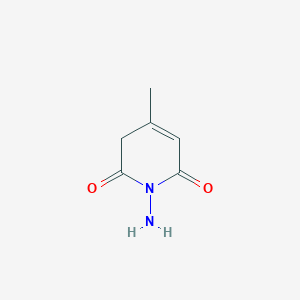
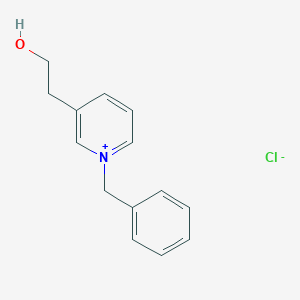
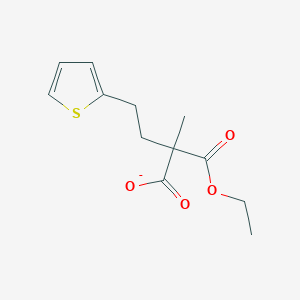
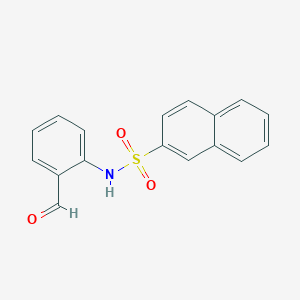
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
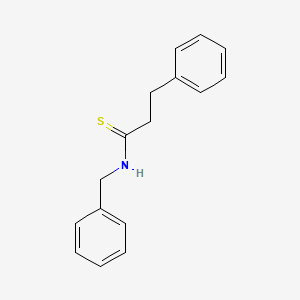
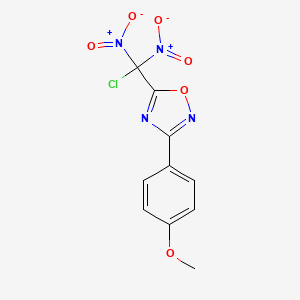

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
